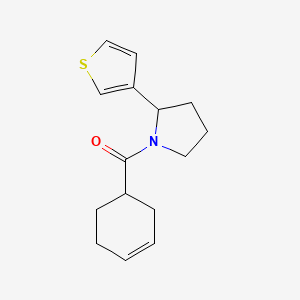
Cyclohex-3-en-1-yl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohex-3-en-1-yl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It was first synthesized in 2009 and has since been studied extensively for its potential use in cancer treatment.
Mecanismo De Acción
Cyclohex-3-en-1-yl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone targets RNA polymerase I transcription by binding to the DNA template and preventing the formation of the transcription initiation complex. This leads to a decrease in the production of ribosomes, which are essential for the growth and proliferation of cancer cells. Cyclohex-3-en-1-yl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone has been shown to be selective for cancer cells, as it does not affect normal cells.
Biochemical and Physiological Effects
Cyclohex-3-en-1-yl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone has been shown to induce DNA damage and activate the DNA damage response pathway. This leads to cell cycle arrest and apoptosis in cancer cells. Cyclohex-3-en-1-yl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone has also been shown to inhibit the formation of ribosomes, leading to a decrease in protein synthesis and cell proliferation. In addition, Cyclohex-3-en-1-yl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone has been shown to have anti-angiogenic effects, preventing the formation of new blood vessels that are essential for tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Cyclohex-3-en-1-yl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone is its selectivity for cancer cells, which makes it a promising candidate for cancer treatment. Another advantage is its ability to target cancer cells that are resistant to traditional chemotherapy. However, Cyclohex-3-en-1-yl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone has some limitations for lab experiments. It is a complex molecule that requires expertise in organic chemistry to synthesize. In addition, Cyclohex-3-en-1-yl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone has been shown to have off-target effects, which can complicate its use in experiments.
Direcciones Futuras
There are several future directions for the study of Cyclohex-3-en-1-yl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone. One direction is the development of more efficient synthesis methods that can produce Cyclohex-3-en-1-yl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone in larger quantities. Another direction is the investigation of Cyclohex-3-en-1-yl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, the development of Cyclohex-3-en-1-yl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone analogues with improved selectivity and efficacy is an area of active research. Finally, the use of Cyclohex-3-en-1-yl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone in combination with biomarkers to identify patients who are most likely to respond to treatment is an area of interest for personalized medicine.
Conclusion
In conclusion, Cyclohex-3-en-1-yl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone is a promising candidate for cancer treatment that selectively targets cancer cells by inhibiting RNA polymerase I transcription. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of Cyclohex-3-en-1-yl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone for cancer treatment.
Métodos De Síntesis
The synthesis of Cyclohex-3-en-1-yl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone involves several steps, including the reaction of 3,4-dihydro-2H-pyrrole with ethyl acetoacetate, followed by a Michael addition reaction with thiophene-2-carboxaldehyde. The resulting product is then subjected to a series of reactions, including reduction, oxidation, and cyclization, to yield Cyclohex-3-en-1-yl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone. The synthesis of Cyclohex-3-en-1-yl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
Cyclohex-3-en-1-yl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone has been studied extensively for its potential use in cancer treatment. It has been shown to selectively target cancer cells by inhibiting RNA polymerase I transcription, which is essential for the production of ribosomes. Cyclohex-3-en-1-yl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone has been found to be effective against a variety of cancer types, including breast, ovarian, and pancreatic cancer. It has also been shown to be effective against cancer cells that are resistant to traditional chemotherapy.
Propiedades
IUPAC Name |
cyclohex-3-en-1-yl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NOS/c17-15(12-5-2-1-3-6-12)16-9-4-7-14(16)13-8-10-18-11-13/h1-2,8,10-12,14H,3-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKROUGIRTYZOIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCC=CC2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohex-3-en-1-yl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[[Methyl(propan-2-yl)sulfamoyl]amino]-2-oxoazepane](/img/structure/B7512707.png)


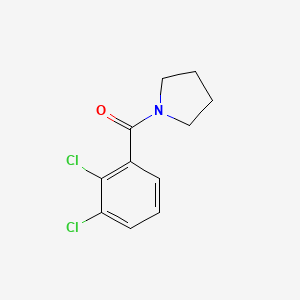
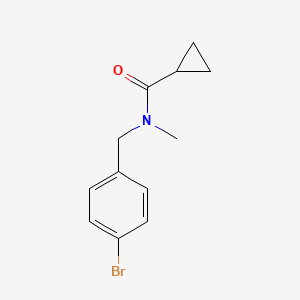

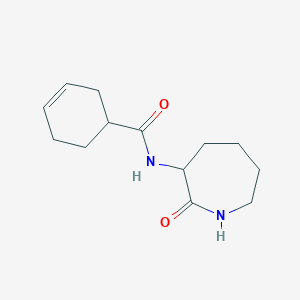
![4-[1-(5-Methylfuran-2-yl)-2-[[methyl(propan-2-yl)sulfamoyl]amino]ethyl]morpholine](/img/structure/B7512748.png)
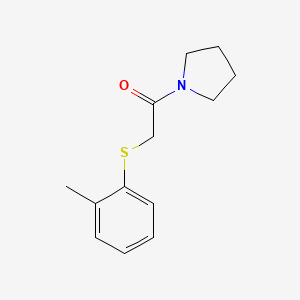
![[2-(Dimethylamino)pyridin-4-yl]-(2-ethylpiperidin-1-yl)methanone](/img/structure/B7512760.png)

